2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol
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Overview
Description
2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 3-ethoxy-2-hydroxybenzaldehyde and 4-propylaniline under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic and ethoxy groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the starting materials. Substitution reactions can produce a variety of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid: Another Schiff base with similar antimicrobial properties.
2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Exhibits similar chemical reactivity and biological activities.
Uniqueness
2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol is unique due to its specific structural features, such as the presence of the ethoxy and propyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C18H21NO3/c1-3-6-13-9-10-16(20)15(11-13)19-12-14-7-5-8-17(18(14)21)22-4-2/h5,7-12,20-21H,3-4,6H2,1-2H3 |
InChI Key |
LTECUVJVNFXNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC=C2)OCC)O |
Origin of Product |
United States |
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